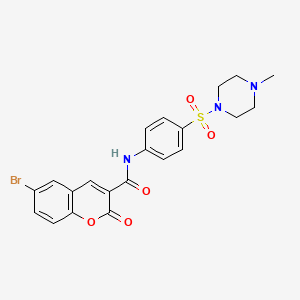

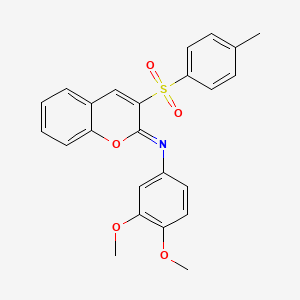

![molecular formula C9H8N4O B2409197 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 1341319-87-6](/img/structure/B2409197.png)

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C9H8N4O . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic approaches . For instance, one method involves the reaction of 2-Aminopyrazole and 2-piperidinone in the presence of phosphorus oxychloride .

Scientific Research Applications

Synthesis and Biological Evaluation in Medicinal Chemistry

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including variations of the specified compound, have shown potential as anticancer and anti-5-lipoxygenase agents. Their synthesis and biological evaluation indicate promising cytotoxic activities against specific cancer cell lines (Rahmouni et al., 2016).

Antimicrobial Activity : Some pyrazolo[3,4-d]pyrimidine derivatives have exhibited significant antimicrobial activities. This includes efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi (El-sayed et al., 2017).

Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have been synthesized and tested for their affinity to A1 adenosine receptors, showing varying levels of activity. This research highlights the potential therapeutic applications in conditions related to adenosine receptor dysfunction (Harden et al., 1991).

Synthesis of Dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione Derivatives : This research focuses on the synthesis of novel compounds within the pyrazolo[3,4-d]pyrimidine class. Such compounds are noted for their various pharmacological properties, including antiviral, antibacterial, and anticancer effects (Önal et al., 2008).

Chemical Synthesis and Structural Analysis

Synthesis of Novel Pyrazolo[3,4-d]pyrimidin Derivatives : This study showcases the chemical synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, exploring their structural and antimicrobial properties. The structural features of these compounds are key to their biological activity (Khobragade et al., 2010).

Crystal Structure Analysis : Examining the crystal structure of specific pyrazolo[3,4-d]pyrimidine molecules, this research provides insights into intramolecular stacking and the effects of various substituents, which are crucial for understanding their chemical behavior and potential applications (Avasthi et al., 1998).

Mechanism of Action

Target of Action

The primary target of the compound 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to the halting of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

It is known that the compound undergoes cyp3a4-mediated oxidation . This metabolic process, along with the compound’s physicochemical properties, likely influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and overall bioavailability .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of cancer cells . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Biochemical Analysis

Biochemical Properties

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that this compound could have significant effects on cellular processes such as cell division and growth .

Cellular Effects

In cellular studies, this compound has shown promising cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve inhibition of CDK2, leading to alterations in cell cycle progression . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively studied, the compound’s significant inhibitory activity against CDK2 suggests potential long-term effects on cellular function .

Properties

IUPAC Name |

1-methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h1,5-6H,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRLGTHHTXJCGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

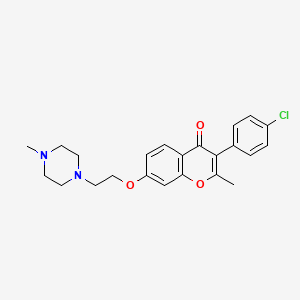

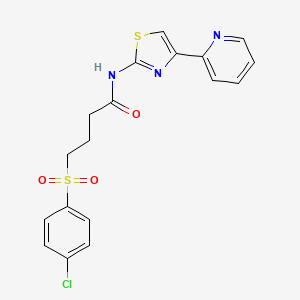

![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)

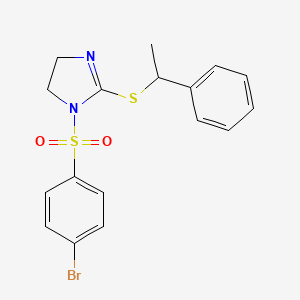

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

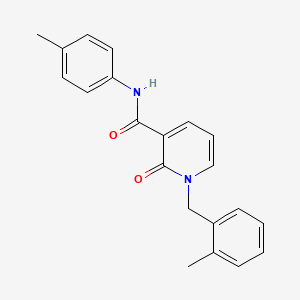

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

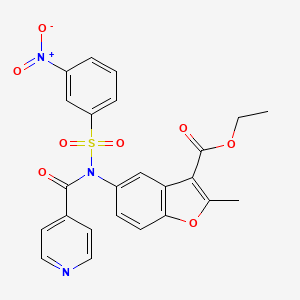

![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)